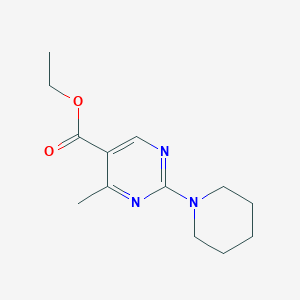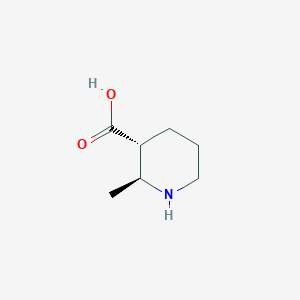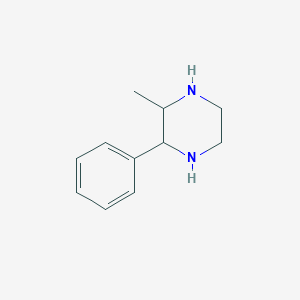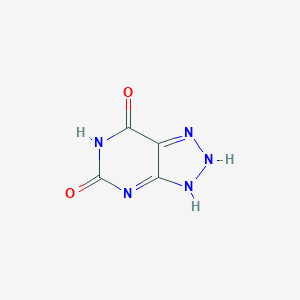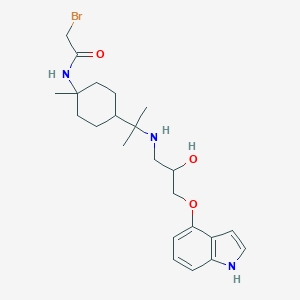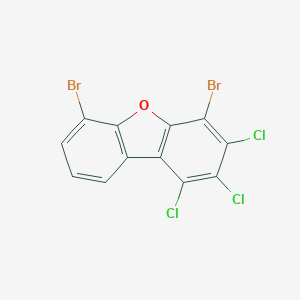
4,6-Dibromo-1,2,3-trichlorodibenzofuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ziconotide is a synthetic peptide derived from the venom of the marine snail Conus magus. It is a potent analgesic agent used for the treatment of severe chronic pain. Ziconotide is unique in its mechanism of action as it selectively blocks N-type voltage-gated calcium channels, which are involved in pain signal transmission. This compound is particularly valuable for patients who do not respond adequately to other pain management therapies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ziconotide is synthesized using solid-phase peptide synthesis (SPPS). The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The synthesis is typically divided into segments, with each segment being synthesized separately and then combined. The segments are protected with specific groups to prevent unwanted reactions during the synthesis .
Segment Synthesis: The peptide is divided into four segments[19-25]A, [12-18]B, [6-11]C, and [1-5]D. Each segment is synthesized on a solid-phase resin.
Coupling and Deprotection: The segments are sequentially coupled to form the full-length peptide. The protecting groups are removed, and the peptide is cleaved from the resin.
Oxidation: The linear peptide undergoes liquid-phase oxidation to form the correct disulfide bonds, resulting in the final ziconotide structure
Industrial Production Methods
The industrial production of ziconotide follows a similar approach but is optimized for large-scale synthesis. The process involves automated peptide synthesizers, high-performance liquid chromatography (HPLC) for purification, and lyophilization for final product preparation. The use of advanced techniques ensures high purity and yield, making the process suitable for commercial production .
Analyse Chemischer Reaktionen
Types of Reactions
Ziconotide primarily undergoes peptide bond formation and disulfide bond formation during its synthesis. The key reactions include:
Peptide Bond Formation: This is achieved through coupling reactions between amino acids using reagents like N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt).
Disulfide Bond Formation: Oxidation reactions are used to form disulfide bonds between cysteine residues. .
Major Products
The major product of these reactions is the fully synthesized ziconotide peptide, which contains three disulfide bonds crucial for its biological activity .
Wissenschaftliche Forschungsanwendungen
Ziconotide has a wide range of scientific research applications, particularly in the fields of medicine and neuroscience:
Pain Management: Ziconotide is used as an intrathecal analgesic for patients with severe chronic pain who are refractory to other treatments. .
Neuroscience Research: Ziconotide is used to study the role of N-type calcium channels in neurotransmission and pain signaling. .
Drug Development: Ziconotide’s unique mechanism of action makes it a valuable lead compound for developing new analgesics with improved safety and efficacy profiles
Wirkmechanismus
Ziconotide exerts its effects by selectively binding to N-type voltage-gated calcium channels located on nociceptive afferent neurons in the dorsal horn of the spinal cord. This binding inhibits the influx of calcium ions, which in turn prevents the release of pro-nociceptive neurotransmitters such as glutamate, calcitonin gene-related peptide (CGRP), and substance P. By blocking these channels, ziconotide effectively reduces pain transmission and provides analgesia .
Vergleich Mit ähnlichen Verbindungen
Ziconotide is unique among analgesics due to its specific mechanism of action and its origin from marine snail venom. It is often compared with other pain management drugs:
Oxycodone: A semisynthetic opioid used for severe pain.
Tramadol: An opioid analgesic used for moderate to severe pain.
Ziconotide’s lack of opioid receptor activity makes it a valuable alternative for patients who cannot tolerate opioids or are at risk of addiction .
Conclusion
Ziconotide is a powerful and unique analgesic derived from marine snail venom. Its selective inhibition of N-type calcium channels provides effective pain relief for patients with severe chronic pain. The compound’s synthesis involves advanced peptide synthesis techniques, and its applications in pain management and neuroscience research continue to expand. Compared to traditional opioids, ziconotide offers a non-addictive alternative, making it a crucial tool in the fight against chronic pain.
If you have any more questions or need further details, feel free to ask!
Eigenschaften
CAS-Nummer |
107227-53-2 |
|---|---|
Molekularformel |
C12H3Br2Cl3O |
Molekulargewicht |
429.3 g/mol |
IUPAC-Name |
4,6-dibromo-1,2,3-trichlorodibenzofuran |
InChI |
InChI=1S/C12H3Br2Cl3O/c13-5-3-1-2-4-6-8(15)10(17)9(16)7(14)12(6)18-11(4)5/h1-3H |
InChI-Schlüssel |
XFMGORLTEPFRGL-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)Br)OC3=C2C(=C(C(=C3Br)Cl)Cl)Cl |
Kanonische SMILES |
C1=CC2=C(C(=C1)Br)OC3=C2C(=C(C(=C3Br)Cl)Cl)Cl |
Synonyme |
DIBROMO-TRICHLORODIBENZOFURAN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



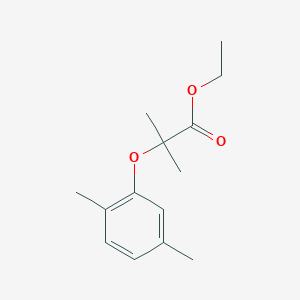

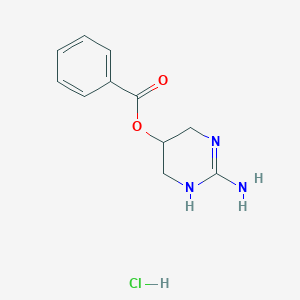
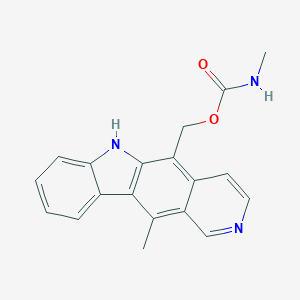

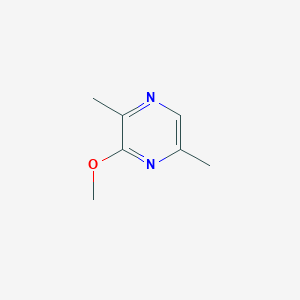
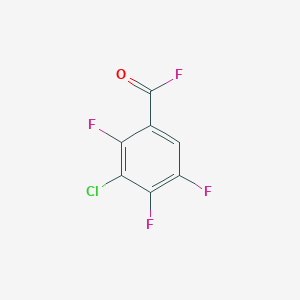
![[[(9aS)-5,6-Dichloro-2,3,9,9a-tetrahydro-3-oxo-9a-propyl-1H-fluoren-7-yl]oxy]acetic acid](/img/structure/B11875.png)
